N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution with Propyl Group: The chromenone core is then alkylated with a propyl halide under basic conditions to introduce the propyl group at the 4-position.
Attachment of Alanine Moiety: The final step involves the coupling of the chromenone derivative with L-alanine. This can be achieved through an esterification reaction using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromenone core can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydrochromenones.
Substitution: The propyl group and other substituents on the chromenone core can be modified through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenones.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development, particularly for diseases where chromenone derivatives have shown efficacy.
Industry: Possible applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with various enzymes and receptors. The compound may inhibit or activate specific molecular pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromenone derivatives, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is a derivative of coumarin.
Umbelliferone: A naturally occurring coumarin with antioxidant properties.
Uniqueness
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the alanine moiety may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H21NO6 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-12-8-16(21)25-17-10(2)14(7-6-13(12)17)24-9-15(20)19-11(3)18(22)23/h6-8,11H,4-5,9H2,1-3H3,(H,19,20)(H,22,23)/t11-/m0/s1 |
InChI Key |
UCZBPOCHBOFXRS-NSHDSACASA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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